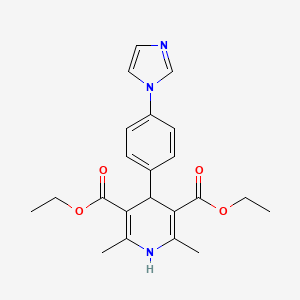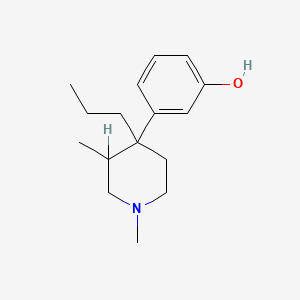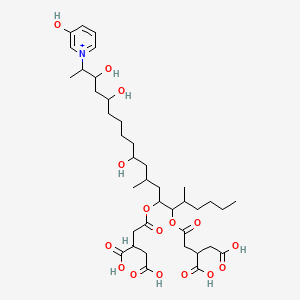
Theobroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theobroxide is a natural product found in Lasiodiplodia theobromae with data available.
Scientific Research Applications
Plant Tubers and Flower Buds Induction
Theobroxide, an epoxy cyclohexene compound isolated from the culture filtrate of the fungus Lasiodiplodia theobromae, has shown significant effects in inducing plant tuber and flower bud formation under noninducing photoperiod conditions. Research demonstrates its ability to induce potato microtuber formation in vitro and its effectiveness in producing tubers in potato plants and flower buds in morning glory plants kept under long day conditions, which are typically noninductive for these processes (Yoshihara et al., 2000).
Influence on Jasmonic Acid and Tuber Formation
Theobroxide has been found to significantly impact the levels of jasmonic acid (JA) and tuberonic acid (TA) in plants, as well as lipoxygenase (LOX) activity, which are important in tuber formation. Studies indicate that theobroxide increases endogenous levels of JA and TA, thereby influencing tuber formation in plants (Gao et al., 2003); (Gao et al., 2005).
Enhancement of Plant Disease Resistance
Theobroxide has been identified as a promoter of pathogen resistance in plants. In studies involving Nicotiana benthamiana, theobroxide treatment inhibited the development of lesion symptoms caused by Pseudomonas syringae and was found to increase the expression of various defense-related genes, suggesting its role in enhancing plant disease resistance (Ahn et al., 2013).
Influence on Gibberellins and Flowering
Investigations into the action mechanism of theobroxide on flower-bud induction revealed its interaction with gibberellins, a group of plant hormones. Theobroxide treatment resulted in reduced gibberellin levels, which in turn played a role in flower-bud formation under non-inductive conditions (Gao et al., 2006).
properties
Product Name |
Theobroxide |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(1S,2R,5S,6R)-3-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-diol |
InChI |
InChI=1S/C7H10O3/c1-3-2-4(8)6-7(10-6)5(3)9/h2,4-9H,1H3/t4-,5+,6+,7-/m0/s1 |
InChI Key |
OICXPDKRWDNGQZ-WNJXEPBRSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@@H]2[C@H]([C@@H]1O)O2)O |
Canonical SMILES |
CC1=CC(C2C(C1O)O2)O |
synonyms |
theobroxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



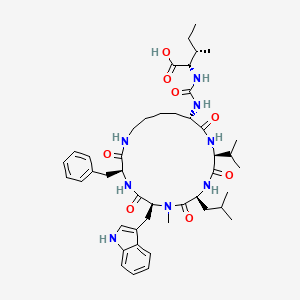
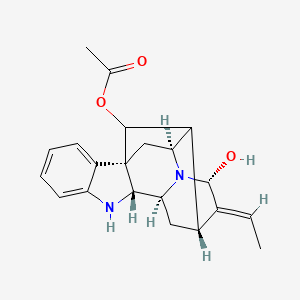

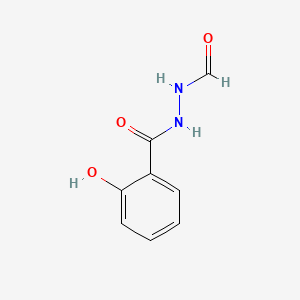
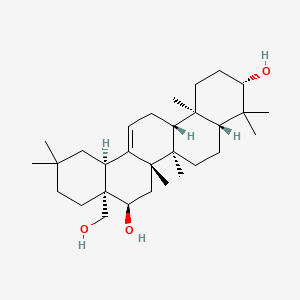

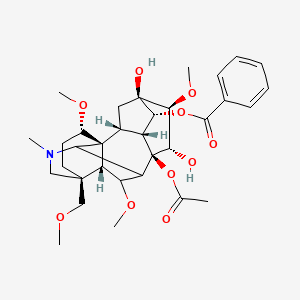
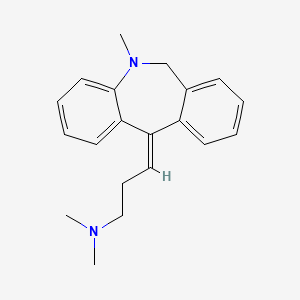
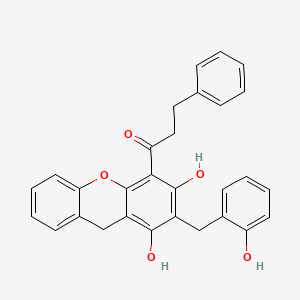
![N-[2-(4-Hydroxy-phenyl)-ethyl]-2-methyl-butyramide](/img/structure/B1246014.png)
